molecular formula C4H3ClN2O2S B8715664 3-Chloro-5-methoxy-4H-1,2,6-thiadiazin-4-one CAS No. 54865-10-0

3-Chloro-5-methoxy-4H-1,2,6-thiadiazin-4-one

Cat. No. B8715664
CAS RN: 54865-10-0
M. Wt: 178.60 g/mol
InChI Key: GAKOPCSCROLODL-UHFFFAOYSA-N
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Patent
US04497807

Procedure details

A solution of 3.66 g of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one in 30 ml of methanol is kept at 0°-5° C. and stirred while a solution of 2.40 g of sodium methoxide in 30 ml of methanol is added dropwise to it. The reaction mixture is stirred at room temperature 2 hours longer, then mixed with 200 ml of ice water. The precipitate is collected, washed with water, dried, and recrystallized from hexane to yield pale yellow needles, mp 159°-161°.
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7](=[O:8])[C:6](Cl)=[N:5][S:4][N:3]=1.[CH3:10][O-:11].[Na+]>CO>[Cl:1][C:2]1[C:7](=[O:8])[C:6]([O:11][CH3:10])=[N:5][S:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.66 g
Type
reactant
Smiles
ClC1=NSN=C(C1=O)Cl
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Three
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature 2 hours longer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at 0°-5° C.
ADDITION
Type
ADDITION
Details
is added dropwise to it
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane
CUSTOM
Type
CUSTOM
Details
to yield pale yellow needles, mp 159°-161°

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=NSN=C(C1=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.